molecular formula C8H14O2 B1336845 Heptenoic acid, methyl ester CAS No. 22104-69-4

Heptenoic acid, methyl ester

Cat. No. B1336845
CAS RN: 22104-69-4
M. Wt: 142.20 g/mol
InChI Key: IQQDLHGWGKEQDS-UHFFFAOYSA-N
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Description

“Methyl 2-heptenoate” is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as “(2E)-2-Hepténoate de méthyle” in French and “Methyl- (2E)-2-heptenoat” in German .


Molecular Structure Analysis

The molecular structure of “Methyl 2-heptenoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methyl 2-heptenoate” has a molecular formula of C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .

Scientific Research Applications

A straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid

Methyl 2-heptenoate derivatives are utilized in the cyclocondensation reactions, leading to the formation of pyrimidine and pyrimidine-like derivatives, showcasing the chemical's role in synthesizing complex organic compounds (Flores et al., 2013).

Formal [4 + 1]- and [5 + 1]-annulation by an S(N)2-conjugate addition sequence

Research demonstrates that reactions involving methyl 2-heptenoate can yield highly substituted cyclopentane and cyclohexane derivatives, highlighting its potential in organic synthesis and chemical reactions (Tong et al., 2012).

Catalysis and XPS Aspects of Cu–Co Synergism in Cu1−xCoxFe2O4

The use of methyl 2-heptenoate in catalysis demonstrates its potential in methylation reactions, particularly in enhancing the production of certain chemical compounds (Mathew et al., 2002).

Advanced Organic Chemistry

Efficient Synthesis of New 1-(Alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones

Methyl 2-heptenoate derivatives are involved in reactions with primary amines, leading to a series of compounds that have potential applications in advanced organic chemistry (Flores et al., 2008).

Sequential Ag-catalyzed carboxylative coupling/Ru-catalyzed cross-metathesis reactions

The compound plays a role in the synthesis of functionalized 2-alkynoates, indicating its importance in complex organic synthesis processes and its potential in creating novel organic molecules (Zhang et al., 2013).

Palladium-catalysed annulation of β-chloro-α,β-unsaturated esters

This study showcases the use of methyl 2-heptenoate in the synthesis of 2H-pyran-2-ones, underlining its utility in creating complex molecular structures (Hua & Tanaka, 2001).

Renewable Resources and Green Chemistry

From Renewable Levulinic Acid to a Diversity of 3-(Azol-3-yl)Propanoates

The study highlights the transformation of methyl 2-heptenoate derivatives into isoxazole and pyrazole derivatives, emphasizing the compound's role in the development of sustainable chemistry from renewable resources (Flores et al., 2014).

A New Synthesis Method of Methyl Jasmonate

Methyl 2-heptenoate is used in the multi-step synthesis of methyl jasmonate, a compound important in industrial processes, showcasing the versatility of methyl 2-heptenoate in practical and industrial applications (Yang et al., 2014).

properties

CAS RN

22104-69-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl hept-2-enoate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3

InChI Key

IQQDLHGWGKEQDS-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C/C(=O)OC

SMILES

CCCCC=CC(=O)OC

Canonical SMILES

CCCCC=CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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